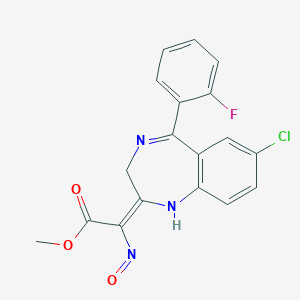
7-Chloro-5-(2-fluorophenyl)-alpha-(hydroxyimino)-3H-1,4-benzodiazepine-2-acetic Acid Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-5-(2-fluorophenyl)-alpha-(hydroxyimino)-3H-1,4-benzodiazepine-2-acetic Acid Methyl Ester is a useful research compound. Its molecular formula is C18H13ClFN3O3 and its molecular weight is 373.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
7-Chloro-5-(2-fluorophenyl)-α-(hydroxyimino)-3H-1,4-benzodiazepine-2-acetic Acid Methyl Ester (CAS No. 59468-41-6) is a synthetic compound belonging to the benzodiazepine class. Its unique structure, which includes a chloro atom, a fluorophenyl group, and a hydroxyimino functional group, suggests significant potential for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis methods, and potential therapeutic applications.
The molecular formula of 7-Chloro-5-(2-fluorophenyl)-α-(hydroxyimino)-3H-1,4-benzodiazepine-2-acetic Acid Methyl Ester is C18H13ClFN3O3, with a molecular weight of approximately 373.77 g/mol. The compound features a complex benzodiazepine core, which is crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| CAS Number | 59468-41-6 |
| Molecular Formula | C18H13ClFN3O3 |
| Molecular Weight | 373.77 g/mol |
| Boiling Point | 538.6 ± 60.0 °C |
Pharmacological Activity
Research indicates that 7-Chloro-5-(2-fluorophenyl)-α-(hydroxyimino)-3H-1,4-benzodiazepine-2-acetic Acid Methyl Ester exhibits various pharmacological activities:
1. Anxiolytic Effects:
Studies have shown that compounds in the benzodiazepine class typically interact with GABA_A receptors, leading to anxiolytic effects. This compound's structure suggests it may similarly modulate GABAergic activity, potentially making it effective in treating anxiety disorders.
2. Antidepressant Potential:
Preliminary research indicates that the compound may influence neurotransmitter systems associated with mood regulation, such as serotonin and norepinephrine pathways. These interactions could position it as a candidate for further investigation in the treatment of depression.
3. Neuroprotective Properties:
The hydroxyimino group may confer neuroprotective effects by promoting antioxidant activity or modulating neuroinflammatory responses. This aspect warrants further study to elucidate its mechanisms and therapeutic implications.
Synthesis Methods
The synthesis of 7-Chloro-5-(2-fluorophenyl)-α-(hydroxyimino)-3H-1,4-benzodiazepine-2-acetic Acid Methyl Ester involves several chemical reactions typical of benzodiazepine derivatives:
- Formation of the Benzodiazepine Core: Utilizing appropriate precursors to construct the fused ring system.
- Introduction of Functional Groups: Incorporating the chloro and fluorophenyl substituents through electrophilic aromatic substitution or similar methods.
- Hydroxyimino Formation: Achieving the hydroxyimino functionality via oxime formation techniques.
These synthetic pathways highlight the versatility in developing novel compounds within this class.
Case Studies and Research Findings
Recent studies have explored the biological activity of similar compounds and their derivatives:
Case Study 1: Anxiolytic Activity Evaluation
A study evaluated the anxiolytic properties of various benzodiazepine derivatives in animal models. Results indicated that compounds with structural similarities to 7-Chloro-5-(2-fluorophenyl)-α-(hydroxyimino)-3H-1,4-benzodiazepine exhibited significant reductions in anxiety-like behaviors compared to control groups.
Case Study 2: Neuroprotective Effects
Research investigating neuroprotective agents highlighted that certain benzodiazepines could mitigate oxidative stress in neuronal cells. The hydroxyimino group in this compound may enhance its capacity to protect against neurodegeneration.
Propriétés
IUPAC Name |
methyl (2Z)-2-[7-chloro-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-yl]-2-hydroxyiminoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O3/c1-26-18(24)17(23-25)15-9-21-16(11-4-2-3-5-13(11)20)12-8-10(19)6-7-14(12)22-15/h2-8,25H,9H2,1H3/b23-17- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYIITJZACXMQL-QJOMJCCJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=NO)C1=NC2=C(C=C(C=C2)Cl)C(=NC1)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=N\O)/C1=NC2=C(C=C(C=C2)Cl)C(=NC1)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














